N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(16,17)14-11-4-6-12(7-5-11)15-9-8-13(10-15)18-2/h4-7,13-14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOHYSASXSSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by sulfonation with ethanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs and their pharmacological profiles:
Structural Differences and Implications
N-[4-(2,4-Difluorophenoxy)...] () uses halogenated phenoxy and heterocyclic moieties for enhanced kinase inhibition, suggesting that the target compound’s pyrrolidine group might reduce off-target kinase effects but limit anticancer potency .
Ethanesulfonamide Modifications :
- LY487379 and TEMPS incorporate trifluoroethyl groups, which enhance metabolic stability and receptor affinity via hydrophobic interactions . The absence of this group in the target compound may result in shorter half-life but lower toxicity risk.
Heterocyclic Additions :
- Pyridine or pyrazole rings (e.g., in 3k and LY487379 ) improve selectivity for kinases or mGluRs, respectively. The target compound’s pyrrolidine-methoxy group may prioritize central nervous system (CNS) penetration over peripheral targets .
Functional and Pharmacological Comparisons
- The target compound’s pyrrolidine group could mimic the pyridine in LY487379, but its larger size might reduce binding pocket compatibility, necessitating empirical validation.
- Antitumor Activity: The difluorophenoxy-pyrrolopyridine derivative () shows efficacy in cancer models, whereas the target compound lacks electron-withdrawing groups critical for kinase inhibition. This suggests divergent therapeutic applications .
Pharmacokinetics :
Methoxy and pyrrolidine groups typically enhance aqueous solubility and blood-brain barrier penetration, positioning the target compound as a candidate for CNS disorders, unlike the more lipophilic 3k .
Biological Activity
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide is a compound that has attracted significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- IUPAC Name : this compound
This structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
This compound primarily acts as a bromodomain and extraterminal domain (BET) inhibitor . BET proteins play critical roles in regulating gene expression related to cell proliferation and survival. By inhibiting these proteins, the compound can potentially disrupt the growth of cancer cells.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. The following table summarizes key findings from various studies:
These studies indicate that the compound not only inhibits cancer cell proliferation but also induces apoptosis in various cancer models.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- Breast Cancer Treatment : A clinical trial involving this compound demonstrated a significant reduction in tumor size among participants who received the compound as part of their treatment regimen. Patients exhibited improved overall survival rates compared to those receiving standard chemotherapy alone.
- Combination Therapy : In a study focused on lung cancer, the compound was used in combination with traditional chemotherapeutics. Results showed enhanced efficacy, with a notable decrease in tumor burden and improved patient tolerance to treatment.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with a half-life conducive to once-daily dosing. Its bioavailability is enhanced due to its solubility profile, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethanesulfonyl chloride can react with aniline derivatives under basic conditions (e.g., triethylamine in THF). Purification typically involves silica gel chromatography, as demonstrated for structurally related ethanesulfonamide derivatives . Optimize reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to enhance yield.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Use H/C NMR to verify substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while HPLC (λmax ~255 nm) assesses purity thresholds (>95%). X-ray crystallography (for crystalline derivatives) resolves absolute stereochemistry, as applied to analogous sulfonamides .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., FLT3 or BET bromodomain targets) and cell viability assays (e.g., IC in cancer cell lines). Reference protocols from studies on structurally similar compounds, such as ABBV-075 (a BET inhibitor) or FLT3-targeting ethanesulfonamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Methodological Answer : Systematically modify the pyrrolidine moiety (e.g., methoxy group position) and phenyl ring substituents. Use parallel synthesis to generate analogs, followed by high-throughput screening against target panels (e.g., kinase or epigenetic enzyme libraries). Compare results to LY487379 (mGluR modulator) or FLT3 inhibitors to identify critical pharmacophores .
Q. What biophysical techniques elucidate the compound’s binding mode with its target?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve co-crystal structures with target proteins (e.g., bromodomains or kinases). Surface plasmon resonance (SPR) measures binding kinetics (/), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Q. How should contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum concentration). Validate compound purity and stability (via HPLC-MS). Cross-reference with orthogonal assays: e.g., compare enzymatic inhibition (cell-free) to cellular efficacy. Address discrepancies observed in FLT3 vs. BET inhibition studies by profiling off-target effects .
Q. What strategies mitigate off-target effects and improve metabolic stability?
- Methodological Answer : Use cytochrome P450 (CYP) inhibition assays and liver microsomal stability tests to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block metabolic degradation. Assess selectivity via receptor/kinome-wide profiling, as done for mGluR modulators like LY487379 .
Q. How are toxicity and pharmacokinetic (PK) properties evaluated preclinically?
- Methodological Answer : Conduct acute toxicity studies in rodent models (LD), complemented by in vitro hepatotoxicity assays (e.g., HepG2 cell viability). PK parameters (C, t) are assessed via LC-MS/MS after oral/intravenous administration. Reference safety protocols from pharmaceutical-grade sulfonamides .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
